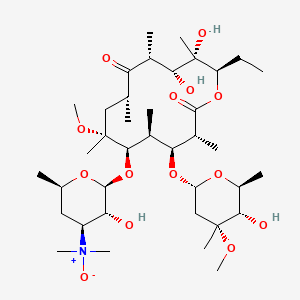

Clarithromycine N-oxyde

Vue d'ensemble

Description

Clarithromycin N-oxide is a derivative of clarithromycin, a macrolide antibiotic widely used to treat various bacterial infectionsIt is an important analytical standard and impurity reference material in pharmaceutical research .

Applications De Recherche Scientifique

Clarithromycin N-oxide has several scientific research applications:

Chemistry: It is used as an analytical standard and impurity reference material in pharmaceutical research.

Biology: The compound is studied for its biological activity and potential therapeutic applications.

Medicine: Research focuses on its role as an impurity in clarithromycin formulations and its impact on drug efficacy and safety.

Industry: It is used in the development and quality control of clarithromycin-based pharmaceuticals.

Mécanisme D'action

Target of Action

Clarithromycin N-oxide, like its parent compound Clarithromycin, primarily targets the bacterial 50S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery. By binding to this subunit, Clarithromycin N-oxide interferes with the process of protein synthesis in bacteria .

Mode of Action

The interaction of Clarithromycin N-oxide with the 50S ribosomal subunit inhibits the peptidyl transferase activity. This inhibition interferes with the translocation of amino acids during the translation and protein assembly process . Depending on the organism and drug concentration, Clarithromycin N-oxide may be bacteriostatic (inhibits bacterial growth) or bactericidal (kills bacteria) .

Biochemical Pathways

Clarithromycin N-oxide affects the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, it disrupts the normal sequence of events in this pathway, leading to incorrect protein assembly or termination of protein synthesis . This disruption can affect various downstream processes that depend on these proteins, ultimately inhibiting bacterial growth or killing the bacteria .

Pharmacokinetics

The primary metabolic pathways for Clarithromycin N-oxide are oxidative N-demethylation and hydroxylation, which are saturable, resulting in nonlinear kinetics . The principal metabolite of Clarithromycin N-oxide is the 14-hydroxy derivative, which is mainly excreted with the parent drug via urinary mechanisms .

Result of Action

The molecular effect of Clarithromycin N-oxide’s action is the disruption of protein synthesis in bacteria, leading to incorrect protein assembly or termination of protein synthesis . On a cellular level, this results in inhibited growth or death of the bacteria .

Action Environment

Various environmental factors can influence the action, efficacy, and stability of Clarithromycin N-oxide. For instance, the concentration of the chemical agent and the temperature at which the agent is being used can affect its antimicrobial action . Moreover, pollutants such as heavy metals and microplastics can exacerbate antimicrobial contamination and the spread of antimicrobial resistance .

Analyse Biochimique

Biochemical Properties

Clarithromycin N-oxide interacts with various enzymes and proteins. It has been found to have a significant impact on the mixed function oxidase system in hepatic microsomes of rats . It also influences the hydroxylation of testosterone at multiple positions, indicating its role in steroid metabolism .

Cellular Effects

Clarithromycin N-oxide has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to improve the hydrogen peroxide-induced oxidant/antioxidant imbalance in human small airway epithelial cells by increasing Nrf2 mRNA expression . This suggests that Clarithromycin N-oxide can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Clarithromycin N-oxide involves its interactions at the molecular level. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is metabolized to 14-OH clarithromycin, which is active and works synergistically with its parent compound .

Temporal Effects in Laboratory Settings

Over time, the effects of Clarithromycin N-oxide can change in laboratory settings. It has been observed that long-term treatment with low-dose Clarithromycin N-oxide can improve the oxidant/antioxidant imbalance caused by hydrogen peroxide in human small airway epithelial cells . This suggests that Clarithromycin N-oxide has long-term effects on cellular function observed in in vitro studies .

Metabolic Pathways

Clarithromycin N-oxide is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 (CYP) 3A isozymes to form its active metabolite, 14-hydroxyclarithromycin . This process involves interactions with various enzymes and cofactors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of clarithromycin N-oxide involves the oxidation of clarithromycin. One common method includes dissolving clarithromycin in a 50% acetonitrile solution, followed by the addition of hydrogen peroxide solution under controlled temperature conditions (50-60°C). The reaction proceeds with stepwise addition of hydrogen peroxide to control the reaction progress and minimize by-product formation. The reaction mixture is then subjected to water-bath drying to remove residual hydrogen peroxide, and the product is purified by recrystallization using water as a solvent .

Industrial Production Methods: Industrial production of clarithromycin N-oxide follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The stepwise addition of hydrogen peroxide and controlled temperature conditions are crucial to achieving a high transformation rate and reducing impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Clarithromycin N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly reactive in the presence of oxidizing agents like hydrogen peroxide and reducing agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in methanol is commonly used to oxidize clarithromycin to its N-oxide form.

Reduction: Reducing agents can convert clarithromycin N-oxide back to clarithromycin or other derivatives.

Substitution: The macrolide scaffold allows for various substitutions at different positions, leading to the formation of different derivatives.

Major Products Formed: The primary product of the oxidation reaction is clarithromycin N-oxide. Other derivatives can be formed depending on the specific reagents and conditions used in the reactions .

Comparaison Avec Des Composés Similaires

Clarithromycin: The parent compound, widely used as an antibiotic.

Erythromycin: Another macrolide antibiotic with a similar structure and mechanism of action.

Azithromycin: A related macrolide with a broader spectrum of activity.

Uniqueness: Clarithromycin N-oxide is unique due to its specific oxidation state, which can influence its biological activity and stability. It serves as an important impurity reference material, helping to ensure the quality and safety of clarithromycin-based pharmaceuticals .

Propriétés

IUPAC Name |

(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H69NO14/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,48-14)33(53-35-29(41)25(39(11,12)46)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRPFIWYMNONLJ-KCBOHYOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H69NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891488 | |

| Record name | Clarithromycin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118074-07-0 | |

| Record name | Clarithromycin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

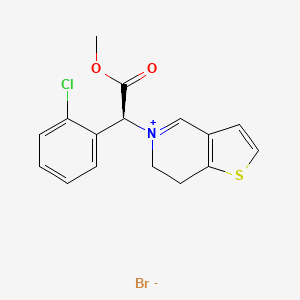

![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)

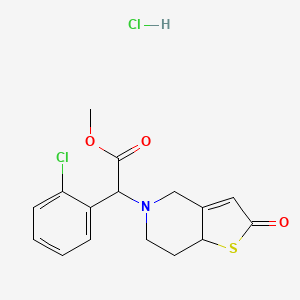

![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)